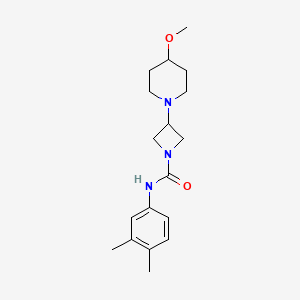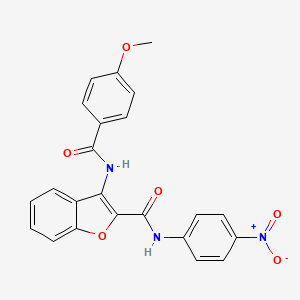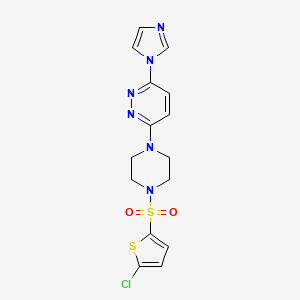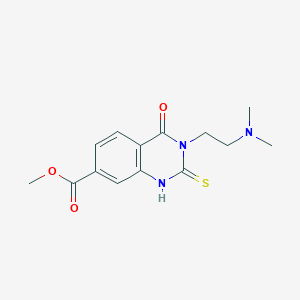
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1990s and has since been found to have a unique mechanism of action that makes it a promising candidate for cancer treatment.
作用機序
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to a specific receptor on the surface of immune cells called the STING receptor. This activates a signaling pathway that leads to the production of interferons, which are proteins that help the immune system recognize and attack cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that help regulate the immune system. It has also been shown to increase the production of nitric oxide, a molecule that plays a role in vasodilation and immune function.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a versatile tool for researchers studying cancer. However, one limitation of using N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is its complex mechanism of action, which can make it difficult to study in certain contexts.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide. One area of interest is the development of combination therapies that incorporate N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new analogs of N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide that may have improved potency or selectivity. Finally, there is ongoing research into the mechanisms of action of N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, which may lead to new insights into the immune system and cancer biology.
合成法
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with azetidine-1-carboxylic acid to yield N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in a variety of preclinical models, including both solid tumors and hematological malignancies. N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide works by activating the immune system to attack cancer cells, making it a promising candidate for use in combination with other cancer therapies.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13-4-5-15(10-14(13)2)19-18(22)21-11-16(12-21)20-8-6-17(23-3)7-9-20/h4-5,10,16-17H,6-9,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNYOHYKGPYCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3CCC(CC3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenylsulfonyl)-N-isopentylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2694200.png)
![4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2694203.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2694204.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2694206.png)
![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)
![N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2694215.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2694220.png)
